

# Technical Support Center: Purification of LNA-Modified Oligonucleotides

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## Compound of Interest

Compound Name: *LNA-guanosine 3'-CE  
phosphoramidite*

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This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of LNA (Locked Nucleic Acid)-modified oligonucleotides.

## Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

**Question:** Why am I seeing poor resolution and co-elution of my LNA-modified oligonucleotide with impurities during Reversed-Phase (RP-HPLC) purification?

**Answer:** Poor resolution in RP-HPLC is a common challenge, especially for LNA-modified oligonucleotides. Several factors can contribute to this issue:

- **Increased Hydrophilicity:** LNA modifications can increase the overall hydrophilicity of an oligonucleotide compared to its DNA or RNA counterparts, leading to weaker retention on a reversed-phase column.

- **Failure Sequences (Shortmers):** The primary impurities are often "shortmers" (n-1, n-2), which are failure sequences from the synthesis process.[1][2] These can have very similar retention times to the full-length product (FLP), making separation difficult.
- **Secondary Structures:** LNA-modified oligonucleotides, particularly those with high GC content, can form stable secondary structures that interfere with chromatographic separation.
- **Ion-Pairing Reagent:** The choice and concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) are critical for achieving good separation.[3]

#### Troubleshooting Steps:

- **Optimize the Ion-Pairing Reagent:** The ion-pairing reagent forms a hydrophobic pair with the anionic oligonucleotide, enabling retention on the RP column.[3] Adjusting the concentration or switching to a different reagent, like hexylammonium acetate (HAA), can alter selectivity and improve resolution. For mass spectrometry-compatible methods, hexafluoroisopropanol (HFIP) is often used.
- **Increase Temperature:** Running the purification at an elevated temperature (e.g., 60°C) can help disrupt secondary structures, leading to sharper peaks and better resolution.[4] Chromatography equipment must be capable of reliably maintaining these high temperatures.[4]
- **Adjust the Gradient:** A shallower gradient of the organic mobile phase (e.g., acetonitrile) can increase the separation between the target oligonucleotide and closely eluting impurities.[5]
- **Consider an Alternative Method:** For oligonucleotides that are particularly long (>50 bases) or have significant secondary structure, Ion-Exchange Chromatography (IEX) may provide a better separation.[6]

Question: My final LNA-oligonucleotide product shows low purity (<80%) after purification. What are the likely causes and solutions?

Answer: Low purity is typically due to the presence of synthesis-related impurities that were not successfully removed.

### Common Impurities:

- Shortmer Sequences (n-1, n-2): The most common impurities resulting from incomplete coupling at each step of synthesis.[\[1\]](#)[\[2\]](#)
- Longmer Sequences (n+1): Result from the faulty addition of two nucleotides in one cycle.[\[2\]](#)
- Sequences with Incomplete Deprotection: Protecting groups from the synthesis may not be fully removed.[\[7\]](#)
- Branched Impurities: More complex impurities where two oligonucleotide chains are linked together.[\[8\]](#)

### Solutions:

- Switch Purification Method: The chosen method may not be optimal for your specific oligonucleotide. While RP-HPLC is effective, Anion-Exchange Chromatography (AEX) is often better at separating oligonucleotides based on charge differences (i.e., length) and can be very effective for LNA-modified oligos.[\[9\]](#)[\[10\]](#)
- Implement a Dual Purification Strategy: For applications requiring extremely high purity (>95%), a two-step purification process can be employed. This often involves using two different chromatography methods, such as IEX-HPLC followed by RP-HPLC.[\[6\]](#)
- Optimize Synthesis and Capping: The most effective way to improve final purity is to optimize the solid-phase synthesis itself. Ensuring high coupling efficiency and effective capping of failure sequences will significantly reduce the initial impurity load.[\[1\]](#)

Below is a troubleshooting workflow for addressing low purity:



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**Caption:** Troubleshooting workflow for low purity LNA-oligo purification.

Question: I am observing high molecular weight impurities (dimers or branched species) in my purified LNA-oligonucleotide sample. How can these be removed?

Answer: High molecular weight impurities, which can appear as bands migrating slower than the desired product on a PAGE gel or as later-eluting peaks in HPLC, are often branched structures formed during synthesis.[8] These impurities consist of two oligonucleotide chains linked together.[8]

Removal Strategies:

- Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers excellent size resolution and is highly effective at separating the full-length product from larger, branched impurities. It can typically achieve purity levels of >95%.[11] However, yields from PAGE can be lower due to the complex extraction process.[11]
- Anion-Exchange Chromatography (AEX): AEX separates based on the total charge of the molecule. Since a branched dimer will have a significantly higher charge than the monomeric full-length product, AEX can effectively resolve these species.[10][12]

## Frequently Asked Questions (FAQs)

Q1: What are the main types of impurities generated during LNA-oligonucleotide synthesis?

A1: The solid-phase synthesis process, while efficient, is a serial process where even small inefficiencies are multiplicative.[13] The most common impurities include:

- Failure Sequences (n-x): Oligonucleotides that are shorter than the full-length product (FLP) because a coupling step failed.[1]
- Deletion Sequences: Impurities missing an internal nucleotide.
- Addition Sequences (n+x): Oligonucleotides that are longer than the FLP.[14]
- Chemical Modifications: Residual protecting groups, or side-reactions such as the alkylation of dT residues by acrylonitrile, a byproduct of deprotection.[7][8]

The diagram below illustrates the origin of common synthesis impurities.



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**Caption:** Generation of impurities during solid-phase oligonucleotide synthesis.

Q2: Which purification method is better for LNA-modified oligonucleotides: Ion-Exchange (IEX) or Reversed-Phase (RP) HPLC?

A2: The choice depends on the oligonucleotide's length, modifications, and the required purity for the downstream application. Both are powerful techniques for purifying LNA-containing oligonucleotides.[2]

- Reversed-Phase (RP) HPLC: This method separates based on hydrophobicity. It is very effective for purifying oligonucleotides with hydrophobic modifications (like dyes) and is generally recommended for oligos up to 50 bases in length.[11] The resolution can decrease for longer sequences.[15]
- Anion-Exchange (AEX) HPLC: This method separates based on the negative charge of the phosphate backbone, making it highly effective at resolving sequences of different lengths (e.g., n-1 from n).[16] AEX is often the recommended method for LNA-modified oligonucleotides, especially for longer sequences or when high purity is critical.[9] It is also the only technique that can successfully separate certain modifications like phosphorothioates.[9]

The following table summarizes the key characteristics of each method.



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Q3: What purity level do I need for my application?

A3: The required purity depends entirely on the intended use of the LNA-oligonucleotide.



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## Key Experiment Methodologies

### 1. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

- Objective: To purify LNA-oligonucleotides based on hydrophobicity.
- Stationary Phase: A hydrophobic column, such as a C18 column.[5]
- Mobile Phase A: An aqueous buffer containing an ion-pairing reagent. A common non-MS compatible buffer is 100 mM Triethylammonium Acetate (TEAA). For MS-compatibility, a buffer of 15 mM TEA and 400 mM Hexafluoroisopropanol (HFIP) is often used.[3]
- Mobile Phase B: An organic solvent, typically acetonitrile, containing the same concentration of the ion-pairing reagent as Mobile Phase A.[3]
- Protocol:
  - Equilibrate the column with a low percentage of Mobile Phase B.
  - Inject the crude oligonucleotide sample.
  - Elute the bound oligonucleotides using a linear gradient of increasing concentration of Mobile Phase B. Full-length products, which are typically more hydrophobic, will elute later than shorter failure sequences.
  - Monitor the elution profile using a UV detector at 260 nm.

- Collect fractions corresponding to the main peak.
- Post-Purification: If a toxic ion-pairing reagent like TEAA was used and the oligo is for cellular applications, a salt exchange step is necessary to replace it with sodium (Na<sup>+</sup>).[\[9\]](#)

## 2. Anion-Exchange HPLC (AEX-HPLC)

- Objective: To purify LNA-oligonucleotides based on the net negative charge of their phosphate backbone.
- Stationary Phase: A column with a positively charged functional group (e.g., quaternary ammonium).[\[18\]](#)
- Mobile Phase A (Binding Buffer): A low ionic strength buffer, often at a slightly alkaline pH to ensure the oligonucleotides are fully deprotonated and to help denature secondary structures.[\[19\]](#)
- Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., Mobile Phase A containing 1-2 M NaCl or NaClO<sub>4</sub>).[\[16\]](#)[\[19\]](#)
- Protocol:
  - Equilibrate the column with the low-salt Mobile Phase A.
  - Inject the crude oligonucleotide sample. The negatively charged oligos will bind to the positively charged stationary phase.[\[20\]](#)
  - Wash the column with Mobile Phase A to remove any unbound neutral or weakly bound impurities.
  - Elute the bound oligonucleotides using a linear gradient of increasing concentration of Mobile Phase B. Shorter oligonucleotides with less charge will elute first, followed by the longer, more highly charged full-length product.[\[16\]](#)
  - Monitor the elution profile using a UV detector at 260 nm.
  - Collect fractions corresponding to the main, later-eluting peak.

- Post-Purification: Desalt the collected fractions to remove the high concentration of salt from the elution buffer. Size exclusion chromatography is a common method for this step.

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